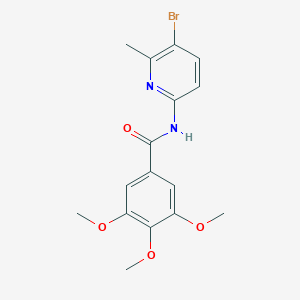![molecular formula C18H17ClN2O3 B278361 N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B278361.png)
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-1,3-benzodioxole-5-carboxamide is a chemical compound that belongs to the category of designer drugs. It is also known as CP 55940 and is a potent cannabinoid receptor agonist. The compound is used in scientific research to study the endocannabinoid system and its effects on the human body.
Mecanismo De Acción
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-1,3-benzodioxole-5-carboxamide is a potent cannabinoid receptor agonist. It binds to the CB1 and CB2 receptors in the endocannabinoid system, which are responsible for the regulation of many physiological processes. The compound stimulates the receptors, leading to the activation of downstream signaling pathways. This results in the modulation of neurotransmitter release and the regulation of various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-1,3-benzodioxole-5-carboxamide are complex and varied. The compound has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. It also has effects on appetite, mood, and memory. The compound has been studied extensively in animal models, and its effects on the endocannabinoid system have been well-documented.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments. It is a potent cannabinoid receptor agonist, which makes it an ideal tool for studying the endocannabinoid system. The compound is also stable and can be easily synthesized in large quantities. However, there are some limitations to its use. The compound is highly lipophilic, which makes it difficult to dissolve in water. This can make it challenging to administer the compound to animals in lab experiments. Additionally, the compound is not very selective and can bind to other receptors besides the CB1 and CB2 receptors.
Direcciones Futuras
There are several future directions for the study of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-1,3-benzodioxole-5-carboxamide. One area of research is the development of new drugs that target the endocannabinoid system. The compound can be used as a starting point for the development of new drugs that are more selective and have fewer side effects. Another area of research is the study of the compound's effects on different physiological processes. The compound's effects on appetite, mood, and memory are not well-understood, and further research is needed to elucidate these effects. Finally, the compound's effects on different animal models should be studied to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-1,3-benzodioxole-5-carboxamide is a complex process that involves several steps. The starting material for the synthesis is 1,3-benzodioxole-5-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 3-chloro-1-pyrrolidine to form the intermediate product. The final step involves the reaction of the intermediate with an amide to form the desired product.
Aplicaciones Científicas De Investigación
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-1,3-benzodioxole-5-carboxamide is used in scientific research to study the endocannabinoid system and its effects on the human body. The endocannabinoid system is a complex system of receptors and neurotransmitters that plays a crucial role in many physiological processes such as pain, mood, appetite, and memory. The compound is used to study the effects of cannabinoids on the endocannabinoid system and to develop new drugs that target this system.
Propiedades
Nombre del producto |
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-1,3-benzodioxole-5-carboxamide |
|---|---|
Fórmula molecular |
C18H17ClN2O3 |
Peso molecular |
344.8 g/mol |
Nombre IUPAC |
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C18H17ClN2O3/c19-14-10-13(4-5-15(14)21-7-1-2-8-21)20-18(22)12-3-6-16-17(9-12)24-11-23-16/h3-6,9-10H,1-2,7-8,11H2,(H,20,22) |
Clave InChI |
OPFINYBEZRWEPA-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)Cl |
SMILES canónico |
C1CCN(C1)C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B278279.png)

![3,4-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278281.png)
![2,6-dimethoxy-N-{[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}benzamide](/img/structure/B278282.png)
![2-(2,4-dichlorophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B278286.png)
![3-(benzyloxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278289.png)
![5-(4-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B278291.png)
![N-{3-[(3-bromobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278293.png)


![N-[5-(2-furoylamino)-2-methoxyphenyl]-5-nitro-2-furamide](/img/structure/B278299.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278300.png)
![N-[3-(butyrylamino)-4-methoxyphenyl]-2-furamide](/img/structure/B278301.png)
![N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B278303.png)